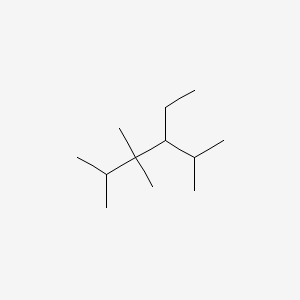
4-Ethyl-2,3,3,5-tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,3,3,5-tetramethylhexane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of aliphatic compounds, which do not incorporate any aromatic rings in their molecular structure . This compound is characterized by its unique structure, which includes multiple methyl groups and an ethyl group attached to the main hexane chain.
Preparation Methods
The synthesis of 4-Ethyl-2,3,3,5-tetramethylhexane can be achieved through various organic synthesis routes. One common method involves the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. Industrial production methods may involve catalytic processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Ethyl-2,3,3,5-tetramethylhexane, like other alkanes, primarily undergoes substitution reactions. It can react with halogens in the presence of light or heat to form haloalkanes. For example, chlorination of this compound can produce various chlorinated derivatives depending on the reaction conditions . Oxidation reactions are less common for alkanes due to their stability, but under extreme conditions, they can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
4-Ethyl-2,3,3,5-tetramethylhexane is used in scientific research to study the properties and reactions of branched alkanes. It serves as a model compound in organic chemistry to understand the behavior of similar hydrocarbons. In the industry, it may be used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods .
Mechanism of Action
As an alkane, 4-Ethyl-2,3,3,5-tetramethylhexane does not have a specific mechanism of action in biological systems due to its inert nature. its interactions in chemical reactions are governed by the principles of free radical substitution, where the presence of light or heat can initiate the formation of free radicals that react with other molecules .
Comparison with Similar Compounds
4-Ethyl-2,3,3,5-tetramethylhexane can be compared with other branched alkanes such as 2,2,4,4-tetramethylpentane and 3-ethyl-2,2-dimethylpentane. These compounds share similar structural features but differ in the arrangement of their alkyl groups, which can influence their physical and chemical properties . The unique structure of this compound, with its specific branching pattern, distinguishes it from these similar compounds.
Properties
CAS No. |
62185-08-4 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,3,3,5-tetramethylhexane |
InChI |
InChI=1S/C12H26/c1-8-11(9(2)3)12(6,7)10(4)5/h9-11H,8H2,1-7H3 |
InChI Key |
AMMSTTMNZHWREI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















